Dibenzoylacetylene
Overview
Description
Dibenzoylacetylene, also known as 1,4-diphenyl-2-butyne-1,4-dione, is an organic compound with the molecular formula C16H10O2. It is characterized by the presence of two benzoyl groups attached to an acetylene moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Dibenzoylacetylene primarily targets enol systems, such as acetylaceton or cyclohexane-1,3-dione . These enol systems play a crucial role in various biochemical reactions, serving as intermediates in the synthesis of many organic compounds.
Mode of Action
The interaction between this compound and its targets involves a series of complex chemical reactions. In the presence of triphenylphosphine in THF/H2O, this compound reacts with enol systems to produce intermediates . These intermediates then undergo cyclization and elimination reactions in acidic dichloromethane at room temperature to produce highly functionalized furan derivatives . The reaction between this compound and enol systems in the presence of triphenylphosphine in THF/H2O leads to 4-acetyl-3-benzoyl-1-phenyl-1,5-hexanedione and 2-hydroxy-3-(2-oxo-2-phenylethyl)-2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one .
Biochemical Pathways
The reaction between this compound and enol systems affects several biochemical pathways. The production of highly functionalized furan derivatives is one such pathway . These furan derivatives play an important role in organic chemistry, serving as key intermediates in the synthesis of various organic compounds .
Pharmacokinetics
Computational platforms like admetlab 20 and admetSAR3.0 can be used to predict these properties. These tools use machine learning techniques to predict potential interactions and the bioavailability of compounds like this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of highly functionalized furan derivatives . These derivatives are produced through a series of reactions involving the cyclization and elimination of intermediates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of triphenylphosphine in THF/H2O is necessary for the reaction between this compound and enol systems . Additionally, the reaction conditions, such as temperature and acidity, can also affect the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzoylacetylene can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with acetylene in the presence of a base such as sodium amide. Another method includes the reaction of benzil with acetylene in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of benzoyl chloride with acetylene. This process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Dibenzoylacetylene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form diketones.
Reduction: Reduction reactions can yield corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reactions often occur in the presence of catalysts like triphenylphosphine and solvents such as tetrahydrofuran (THF).
Major Products:
Oxidation: Produces diketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzoylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Comparison with Similar Compounds
Benzil: Similar in structure but lacks the acetylene moiety.
Diphenylacetylene: Contains an acetylene group but lacks the benzoyl groups.
Dibenzoylmethane: Similar but with a methylene group instead of an acetylene moiety.
Uniqueness: Dibenzoylacetylene’s unique combination of benzoyl and acetylene groups imparts distinct reactivity and versatility, making it a valuable compound in both research and industrial applications. Its ability to participate in a wide range of chemical reactions sets it apart from similar compounds, offering unique opportunities for chemical synthesis and material science.
Properties
IUPAC Name |
1,4-diphenylbut-2-yne-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCJVQFFSUNDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281135 | |
Record name | Dibenzoylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-09-8 | |
Record name | Dibenzoylacetylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzoylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diphenyl-2-butyne-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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